2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide -

2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Catalog Number: EVT-4319466
CAS Number:
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound is a novel benzamide derivative investigated for its use as a medicament, particularly for treating autoimmune diseases. It exists in various hydrate and polymorph forms. [, ]

Relevance: This compound shares the core benzamide structure with 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. Both compounds feature a benzamide moiety (a benzene ring attached to an amide group), making them structurally related. [, ]

(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (NNC 55-0396)

Compound Description: NNC 55-0396 is a selective inhibitor of T-type calcium channels, developed as a non-hydrolyzable analog of mibefradil. This compound demonstrates improved selectivity for T-type channels compared to its predecessor, mibefradil. [, ]

Relevance: Although structurally distinct from 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, NNC 55-0396 is included due to its relationship with mibefradil. Both NNC 55-0396 and mibefradil are highlighted for their ability to target calcium channels, a property that may be relevant when considering the broader biological activity of benzamide derivatives like the target compound. [, ]

3,5-Dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide (TTA-P2)

Compound Description: TTA-P2 is a potent and selective blocker of T-type calcium channels, particularly within rat sensory neurons. [, ] This compound shows promise as a potential therapeutic agent for managing both acute and chronic pain. [, ]

Relevance: While not a direct structural analog of 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, TTA-P2's inclusion is justified by its shared benzamide core and its activity as a T-type calcium channel blocker. This functional similarity, along with the structural resemblance in the benzamide moiety, establishes a relevant connection to the target compound. [, ]

4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate (Risperidone cation)

Compound Description: The risperidone cation is the active component of the antipsychotic drug Risperidone. It features a piperidine ring in a chair conformation and a tetrahydropyridine ring. []

Relevance: This compound shares the presence of a fluorine-substituted aromatic ring with 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. Both compounds possess a fluorine atom attached to a benzene ring, contributing to their structural similarity. []

Ethyl 2-(6-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)butanoate

Compound Description: This compound was synthesized and its structure determined by X-ray crystallography. []

Relevance: This compound shares the presence of a fluorine-substituted aromatic ring and an ethyl ester group with 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. These common structural features highlight the relationship between the two compounds. []

(R)-N-[(1-Benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides

Compound Description: This series of compounds, particularly those with specific substitutions like 2,3-dimethoxybenzamides or 5,6-dimethoxysalicylamides, were investigated for their potent dopamine D-2 receptor antagonist properties. []

Relevance: These compounds share the core benzamide structure with 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. The variations in substituents and their influence on biological activity, as observed in this research, provide insights into the structure-activity relationships of benzamide derivatives. []

4-[5-Fluoro-2,6-dioxo-3-(tetrahydro-furan-2-yl)-3,6-dihydro-2H-pyrimidin-1-ylmethyl]-N-hydroxy-benzamide (Compound 6)

Compound Description: Compound 6 demonstrated potent antiproliferative activity, induced apoptosis, and showed a preference for inhibiting HDAC6 over other histone deacetylases (HDAC1 and HDAC2). []

Relevance: This compound shares the presence of a fluorine-substituted aromatic ring and a tetrahydrofuran moiety with 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. The shared features, along with the reported biological activity of Compound 6, contribute to its relevance in understanding the potential properties of the target compound. []

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Inverse Agonist 15)

Compound Description: This benzoxazepine derivative exhibits potent inhibition of IL-17 secretion in human T-helper 17 (TH17) cells by acting as an inverse agonist of the nuclear receptor RORγ. []

Relevance: This compound shares the benzamide core and fluorine substitution on the benzene ring with 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. The distinct biological activity of Inverse Agonist 15 as an RORγ modulator, coupled with its structural similarities to the target compound, makes it relevant for comparison. []

Properties

Product Name

2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

IUPAC Name

2-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

InChI

InChI=1S/C13H16FNO2/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,15,16)

InChI Key

CHRIBTPEHXVHCO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.